Elsinochrome B

Vue d'ensemble

Description

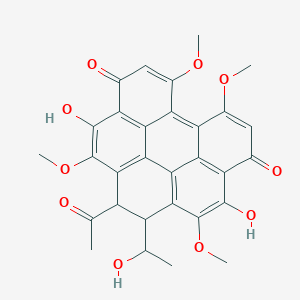

Elsinochrome B is a member of the perylenequinone family, a class of aromatic polyketides characterized by a highly conjugated pentacyclic core. These compounds are known for their potent light-induced bioactivities and unique photophysical properties. This compound, like other perylenequinones, is produced by certain fungal species and exhibits photosensitive properties, making it a subject of interest in various scientific fields .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The biosynthesis of Elsinochrome B involves the expression of specific gene clusters in fungal species. For instance, the intact gene cluster encoding this compound can be heterologously expressed in Aspergillus nidulans using a yeast-fungal artificial chromosome system. This process involves the oxidative coupling of naphthol intermediates to form the perylenequinone core .

Industrial Production Methods: Industrial production of this compound is primarily achieved through the cultivation of fungal species that naturally produce this compound. The production can be optimized by controlling various environmental factors such as light, temperature, and pH. For example, this compound production increases significantly when the fungal cultures are grown in the presence of light and at temperatures around 28°C .

Analyse Des Réactions Chimiques

Types of Reactions: Elsinochrome B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its highly conjugated structure, which allows for the generation of reactive oxygen species under light exposure .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions, with light exposure playing a crucial role in the photodynamic reactions .

Major Products: The major products formed from the reactions of this compound include various oxidized and reduced derivatives, which retain the core perylenequinone structure. These derivatives often exhibit enhanced or altered bioactivities compared to the parent compound .

Applications De Recherche Scientifique

Agricultural Applications

Elsinochrome B is primarily recognized for its phytotoxic properties, which can be detrimental to plants. Its role as a mycotoxin contributes to the pathogenicity of Elsinoë arachidis, leading to significant agricultural losses.

Phytotoxic Effects

- Mechanism of Action : this compound induces necrotic lesions on host plants, disrupting cellular integrity and leading to plant death. Research indicates that its application on rough lemon leaves resulted in observable necrosis, confirming its phytotoxicity .

- Impact on Crop Yield : The presence of this compound in crops can lead to reduced yield and quality, making it a critical factor in agricultural management strategies.

| Study | Crop Affected | Effect Observed |

|---|---|---|

| Lousberg et al. (1969) | Rough Lemon | Necrotic lesions observed |

| Mebius (1970) | Various | Yield reduction noted |

Medical Applications

The photodynamic properties of this compound make it a candidate for medical applications, particularly in photodynamic therapy (PDT) for cancer treatment.

Photodynamic Therapy

- Mechanism : this compound can generate reactive oxygen species (ROS) upon light activation, which can selectively kill cancer cells while sparing normal cells. Its ability to absorb light and produce singlet oxygen is crucial for its effectiveness in PDT .

- Research Findings : Studies have shown that derivatives of Elsinochrome exhibit significant photodynamic activity, making them potential candidates for further development into therapeutic agents .

| Study | Application | Outcome |

|---|---|---|

| RSC Publishing (2009) | Drug delivery | High singlet oxygen yield (0.98) |

| MDPI (2024) | Cancer therapy | Effective ROS generation |

Biotechnological Applications

This compound's biosynthesis and genetic pathways have been explored for potential biotechnological applications.

Biosynthesis Insights

- The biosynthetic gene cluster responsible for Elsinochrome production has been identified in Parastagonospora nodorum, providing insights into the genetic manipulation possibilities for enhanced production .

- Understanding the biosynthetic pathways can lead to engineered strains capable of producing higher yields of this compound or its derivatives for both agricultural and medical purposes.

Case Study 1: Photodynamic Activity

A study demonstrated that a derivative of Elsinochrome exhibited photodynamic activity comparable to well-known photosensitizers like hypocrellin A. The derivative showed a yield of singlet oxygen production that was significant enough to warrant further investigation into its therapeutic potential .

Case Study 2: Agricultural Impact

Research conducted on the effects of this compound on citrus crops revealed that its application not only caused necrotic lesions but also led to increased susceptibility to secondary infections, highlighting the importance of managing this mycotoxin in agricultural practices .

Mécanisme D'action

The mechanism of action of Elsinochrome B involves the absorption of light, which leads to the generation of reactive oxygen species. These reactive oxygen species can cause oxidative damage to cellular components, leading to cell death. In the context of photodynamic therapy, this compound targets cellular structures such as mitochondria and nuclei, disrupting their function and inducing apoptosis .

Comparaison Avec Des Composés Similaires

Elsinochrome A: Known for its potent photosensitizing properties and use in photodynamic therapy.

Cercosporin: Another perylenequinone with strong light-induced bioactivities, commonly studied for its role in plant pathogenicity.

Hypocrellin A: Used in photodynamic therapy and known for its ability to generate reactive oxygen species under light exposure.

Elsinochrome B stands out due to its specific structural features and the unique pathways involved in its biosynthesis, making it a valuable compound for various scientific and industrial applications.

Activité Biologique

Elsinochrome B is a secondary metabolite produced by certain phytopathogenic fungi, particularly those in the genus Elsinoë. This compound is known for its role in plant pathogenesis, exhibiting significant biological activity as a phytotoxin. Understanding the biological activity of this compound is crucial for developing strategies to manage diseases caused by Elsinoë species, particularly in agricultural contexts.

Chemical and Biological Properties

Chemical Structure : this compound belongs to a class of compounds known as perylenequinones. These compounds are characterized by their complex aromatic structures, which contribute to their biological activities, including phytotoxicity and potential antimicrobial effects.

Biological Activity : this compound exhibits various biological activities, primarily as a phytotoxin. It induces necrosis in host plants, leading to symptoms such as scab lesions. The compound's mechanism involves the generation of reactive oxygen species (ROS) upon exposure to light, which contributes to cellular toxicity and plant cell death .

The production of this compound is essential for the virulence of Elsinoë fawcettii, the primary pathogen causing citrus scab. The biosynthesis of this compound is regulated by specific gene clusters, notably the EfPKS1 and TSF1 genes within the elsinochrome biosynthetic gene cluster (BGC). These genes are vital for the full expression of virulence traits in the pathogen .

Table 1: Key Genes Involved in this compound Biosynthesis

| Gene Name | Function | Role in Virulence |

|---|---|---|

| EfPKS1 | Polyketide synthase involved in biosynthesis | Essential for elsinochrome production |

| TSF1 | Transcription factor regulating gene expression | Critical for virulence expression |

Case Studies

Several studies have documented the effects of this compound on plant cells:

- Citrus Scab Pathogenesis :

- Phytotoxic Effects on Non-Host Plants :

- Research has shown that this compound also affects non-host plants, indicating its broad-spectrum phytotoxicity. In vitro assays demonstrated that exposure to this compound resulted in chlorosis and cell death in various plant species, highlighting its potential as a biocontrol agent against competing flora .

Comparative Analysis with Other Perylenequinones

This compound shares structural and functional similarities with other perylenequinones such as cercosporin and hypocrellin. These compounds also exhibit phytotoxic properties and are produced by different fungal species. Comparative genomic studies have identified conserved biosynthetic pathways among these compounds, suggesting a common evolutionary origin and similar mechanisms of action against host plants .

Table 2: Comparison of Perylenequinones

| Compound | Source Fungi | Biological Activity |

|---|---|---|

| This compound | Elsinoë fawcettii | Phytotoxicity |

| Cercosporin | Cercospora beticola | Phytotoxicity |

| Hypocrellin | Shiraia sp. | Antimicrobial properties |

Propriétés

IUPAC Name |

12-acetyl-9,16-dihydroxy-13-(1-hydroxyethyl)-5,10,15,20-tetramethoxyhexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4(21),5,9,15,17(22),19-nonaene-7,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26O10/c1-9(31)15-16(10(2)32)26-24-22-18(28(36)30(26)40-6)12(34)8-14(38-4)20(22)19-13(37-3)7-11(33)17-21(19)23(24)25(15)29(39-5)27(17)35/h7-9,15-16,31,35-36H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOLHPTZQLUNXFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(C2=C3C4=C1C(=C(C5=C4C(=C6C3=C(C(=O)C=C6OC)C(=C2OC)O)C(=CC5=O)OC)O)OC)C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.